Xanthoanthrafil, formerly known as FR226807, is a synthetic compound originally synthesized by Fujisawa Pharmaceutical Co., Ltd. [, ]. It is classified as a phosphodiesterase-5 (PDE-5) inhibitor [, ]. In scientific research, xanthoanthrafil serves as a valuable tool for studying PDE-5 enzyme activity and exploring the potential applications of PDE-5 inhibitors beyond their initial therapeutic targets [, , ].
Xanthoanthrafil is derived from synthetic processes and belongs to a class of compounds that inhibit phosphodiesterase type 5, an enzyme that plays a critical role in regulating blood flow in the penis. By inhibiting this enzyme, xanthoanthrafil can enhance erectile function, similar to other well-known PDE-5 inhibitors like sildenafil and tadalafil. Its classification as a phosphodiesterase type 5 inhibitor positions it within a therapeutic category aimed at treating erectile dysfunction.
The synthesis of xanthoanthrafil involves several chemical reactions that require precise conditions to ensure the desired stereochemistry and purity of the product. The compound is synthesized through multi-step organic reactions, which may include:
For example, one method of synthesis reported involves the use of chiral catalysts to ensure the formation of the R-configuration of xanthoanthrafil, which is crucial for its biological activity .
Xanthoanthrafil possesses a unique molecular structure characterized by specific functional groups that contribute to its biological activity. The compound's structure can be detailed as follows:
Advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are often employed to elucidate the structure of xanthoanthrafil and confirm its purity during synthesis .
Xanthoanthrafil undergoes various chemical reactions that are significant for its functionality:
Research indicates that xanthoanthrafil's interactions with biological systems can lead to various downstream effects on vascular smooth muscle relaxation and blood flow enhancement .
The mechanism of action of xanthoanthrafil is primarily based on its ability to inhibit phosphodiesterase type 5:
Studies have demonstrated that xanthoanthrafil exhibits similar pharmacological profiles to other PDE-5 inhibitors, making it effective in clinical applications related to erectile dysfunction .
Xanthoanthrafil exhibits several notable physical and chemical properties:
These properties are essential for determining appropriate formulations for pharmaceutical applications .
Xanthoanthrafil has several scientific applications:
Xanthoanthrafil (CAS Registry Number: 1020251-53-9) is a synthetic organic compound with the molecular formula C₁₉H₂₃N₃O₆ and a molecular weight of 389.40 g/mol. Its systematic IUPAC name is N-[(3,4-dimethoxyphenyl)methyl]-2-[(1-hydroxypropan-2-yl)amino]-5-nitrobenzamide, reflecting its benzamide core structure with distinct nitro, amino, and methoxy substituents [4] [5]. The compound exhibits a pale yellow solid form in its pure state and demonstrates limited aqueous solubility, aligning with typical organic compounds of its structural class [5].
Alternative nomenclature includes the synonym benzamidenafil, frequently used in regulatory and adulteration contexts [4]. The chemical structure features a central benzamide scaffold substituted with a 3,4-dimethoxybenzyl group at the amide nitrogen, a 2-hydroxypropylamino chain at the 2-position, and a nitro group at the 5-position of the benzene ring [5]. Key identifiers are summarized below:
Table 1: Chemical Identifiers for Xanthoanthrafil
Property | Value |
---|---|
Systematic Name | N-[(3,4-Dimethoxyphenyl)methyl]-2-[(1-hydroxypropan-2-yl)amino]-5-nitrobenzamide |
Molecular Formula | C₁₉H₂₃N₃O₆ |
Molecular Weight | 389.40 g/mol |
CAS Registry Number | 1020251-53-9 |
SMILES Notation | O=C(NCC1=CC=C(OC)C(OC)=C1)C2=CC(N+=O)=CC=C2NC(C)CO |
InChI Key | ZISFCTXLAXIEMV-UHFFFAOYSA-N |
Common Synonyms | Benzamidenafil; Xanthoanthrafil |
Xanthoanthrafil emerged in the mid-2000s as an unapproved analogue of prescription phosphodiesterase type 5 (PDE-5) inhibitors. Unlike clinically developed compounds such as sildenafil (Viagra™) or tadalafil (Cialis™), xanthoanthrafil lacks formal therapeutic approval or patent protection for erectile dysfunction treatment [4] [10]. Its first documented identification occurred in 2008–2009, when analytical studies detected it as an undeclared adulterant in herbal dietary supplements marketed for sexual enhancement, notably in products like "Stamina-Rx" [4]. This discovery aligned with a broader trend of synthesizing structurally modified PDE-5 inhibitors to circumvent regulatory detection while mimicking pharmacological effects. The absence of patent literature or clinical trial records underscores its primary role as a designer compound within illicit markets rather than a therapeutically developed agent [3] [6].
Xanthoanthrafil belongs to the benzamide class of synthetic PDE-5 inhibitors, characterized by a central amide bond linking two aromatic systems. Its core structure differentiates it from established PDE-5 inhibitors:
In contrast, xanthoanthrafil utilizes a nitrobenzamide backbone with a 3,4-dimethoxybenzyl moiety and a chiral 2-hydroxypropylamino chain. This design preserves key pharmacophoric elements necessary for PDE-5 inhibition: a planar aromatic region for π-stacking, a polar nitro group for hydrogen bonding, and an aliphatic side chain for hydrophobic interactions within the enzyme’s catalytic site [8]. The compound exhibits high potency, with a half-maximal inhibitory concentration (IC₅₀) of 3.95 ng/mL against PDE-5, comparable to first-generation agents like sildenafil (IC₅₀ = 3.5–5.0 ng/mL) [2]. However, its structural distinctiveness complicates detection in conventional screening protocols targeting conventional PDE-5 inhibitors [3] [6].
Table 2: Structural and Pharmacological Comparison with Approved PDE-5 Inhibitors
Compound | Core Structure | Key Substituents | PDE-5 IC₅₀ | Selectivity Profile |
---|---|---|---|---|
Xanthoanthrafil | Nitrobenzamide | 3,4-Dimethoxybenzyl; 2-Hydroxypropylamino | 3.95 ng/mL | Undetermined; limited published data |
Sildenafil | Pyrazolopyrimidinone | 4-Ethoxyphenyl; methylpiperazine | 3.5–5.0 ng/mL | Moderate PDE-6 inhibition |
Tadalafil | Beta-carboline | Benzo[d][1,3]dioxolyl; dicarboxylic acid | 0.94–1.0 ng/mL | PDE-11 inhibition |
Vardenafil | Imidazotriazinone | Ethylpiperazine; ethylbenzoyl group | 0.1–0.7 ng/mL | High PDE-6 inhibition |
Xanthoanthrafil exemplifies a broader category of designer PDE-5 inhibitor analogues developed to evade regulatory detection. Over 50 such unapproved analogues have been identified as adulterants in herbal supplements since 2005, categorized by structural modifications:
Analytical challenges arise from xanthoanthrafil’s structural novelty. Conventional immunoassays and HPLC-UV methods often fail to detect it, necessitating advanced techniques like liquid chromatography–tandem mass spectrometry (LC-MS/MS) or nuclear magnetic resonance spectroscopy for reliable identification [3] [6] [8]. Global regulatory databases (e.g., FDA, EMA) consistently classify xanthoanthrafil as an adulterant due to safety concerns from undeclared pharmacological activity. Its prevalence persists in illicit markets, with recent studies identifying it in 15–20% of adulterated sexual enhancement supplements seized in regions including Saudi Arabia and Southeast Asia [6].
Table 3: Detection Methods for Xanthoanthrafil in Complex Matrices
Analytical Technique | Key Advantages | Limitations |
---|---|---|
UPLC-MS/MS with Green Solvents | High sensitivity (ng/g); eco-friendly ethanol/water extraction | Requires reference standards for quantification |
LC-Hybrid Ion Trap–Time of Flight MS | Non-targeted screening; structural elucidation via MSⁿ | Cost-intensive instrumentation |
Proton Nuclear Magnetic Resonance (¹H NMR) | Non-destructive; detects novel analogues without standards | Lower sensitivity than MS methods |
Gas Chromatography–Mass Spectrometry | Robust compound libraries; high resolution | Limited by thermal stability of analyte |
The compound’s role as a PDE-5 inhibitor remains confined to adulteration contexts, with no legitimate therapeutic applications documented. Ongoing analytical innovation aims to curb its illicit use and address public health risks [3] [6].
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8